“1-(3,4-Dimethoxyphenyl)butan-2-one” is a chemical compound that belongs to the class of methoxybenzenes . It has a molecular formula of C12H16O3 .
The synthesis of “1-(3,4-Dimethoxyphenyl)butan-2-one” can be achieved through various methods . The reaction conditions involve the use of tetrahydrofuran and 2-methyltetrahydrofuran at 0 - 20 degrees Celsius for 2.5 hours in an inert atmosphere .
The molecular structure of “1-(3,4-Dimethoxyphenyl)butan-2-one” consists of two aromatic rings linked through a three-carbon alkenone unit . The IUPAC name for this compound is 1-(3,4-dimethoxyphenyl)butan-2-one . The InChI code is InChI=1S/C12H16O3/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8H,4,7H2,1-3H3 .
The molecular weight of “1-(3,4-Dimethoxyphenyl)butan-2-one” is 208.25 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 . The topological polar surface area is 35.5 Ų .
1-(3,4-Dimethoxyphenyl)butan-2-one can be synthesized through various methods:
The typical reaction conditions for the aldol condensation include maintaining a controlled temperature and ensuring adequate mixing to facilitate the reaction between the reactants.
The molecular structure of 1-(3,4-Dimethoxyphenyl)butan-2-one features:
This structure indicates a ketone functional group (butanone) linked to a methoxy-substituted phenyl group .
1-(3,4-Dimethoxyphenyl)butan-2-one participates in various chemical reactions:
The major products resulting from these reactions include:
The mechanism of action for 1-(3,4-Dimethoxyphenyl)butan-2-one involves its interaction with various biological targets. Notably:
1-(3,4-Dimethoxyphenyl)butan-2-one possesses several notable physical properties:
The chemical properties include:
These properties contribute to its usability in various applications within fragrance and flavor industries .
1-(3,4-Dimethoxyphenyl)butan-2-one has several scientific applications:
Additionally, ongoing research explores its potential therapeutic applications due to its antioxidant and anti-inflammatory properties .
1-(3,4-Dimethoxyphenyl)butan-2-one, systematically named as 1-(3,4-dimethoxyphenyl)butan-2-one, is an aromatic ketone with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol [1] [5]. It bears the CAS Registry Number 884-06-0 and is alternatively designated as Veratrylpropan-1-one or NSC 78466 [2] [5]. The compound features a butanone chain (ketone at C-2) bonded to the phenyl ring at C-1, with methoxy groups at the meta (C-3) and para (C-4) positions [7].
Key Identifiers:
Table 1: Nomenclature and Identifiers
| Classification | Identifier |
|---|---|
| Systematic Name | 1-(3,4-Dimethoxyphenyl)butan-2-one |
| CAS Registry | 884-06-0 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Alternate Names | Veratrylpropan-1-one; NSC 78466 |
| IUPAC Standard InChIKey | RVTJUTXCUYSHAZ-UHFFFAOYSA-N |
Structurally, the two methoxy groups enhance electron density in the aromatic ring, influencing reactivity in electrophilic substitutions. The ketone moiety allows nucleophilic additions or reductions, making it versatile for derivatization [5].
Table 2: Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 208.25 g/mol | Calculated |
| XLogP3 | ~1.8 (estimated) | Computational [8] |
| Hydrogen Bond Acceptors | 3 | Molecular formula |
| Heavy Atom Count | 15 | NIST WebBook [7] |
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: